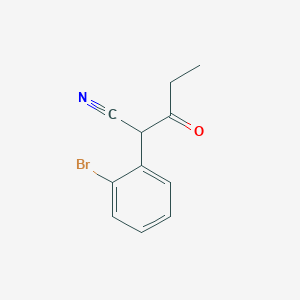

2-(2-Bromophenyl)-3-oxopentanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

2-(2-bromophenyl)-3-oxopentanenitrile |

InChI |

InChI=1S/C11H10BrNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 |

InChI Key |

SVZQULITDZYWAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C#N)C1=CC=CC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromophenyl 3 Oxopentanenitrile and Analogous Structures

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. hilarispublisher.comias.ac.in It involves deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. hilarispublisher.comamazonaws.comscribd.com For 2-(2-Bromophenyl)-3-oxopentanenitrile, two primary disconnections guide the synthetic strategy.

Disconnection A (Cα-Aryl Bond): Cleavage of the bond between the bromophenyl ring and the α-carbon suggests a reaction between an arylating agent (e.g., a 2-bromophenyl derivative) and a pre-formed 3-oxopentanenitrile (B1588766) scaffold. This approach falls under transition-metal catalyzed coupling reactions.

Disconnection B (Cα-Acyl Bond): Cleavage of the bond between the α-carbon and the propanoyl carbonyl group points towards an acylation reaction. This strategy would involve treating a 2-bromophenyl acetonitrile (B52724) derivative with a suitable propanoylating agent, a classic enolate-based transformation.

These two disconnections logically lead to the identification of two key precursors: 2-bromophenyl acetonitrile derivatives and the 3-oxopentanenitrile scaffold.

2-Bromophenylacetonitrile (B96472) (also known as o-bromobenzyl cyanide) is the cornerstone precursor for the acylation pathway (Disconnection B). nih.gov Its synthesis can be achieved through several established methods. A prevalent route is the nucleophilic substitution of 2-bromobenzyl bromide with a cyanide salt, such as sodium or potassium cyanide. This reaction is typically performed in a polar aprotic solvent like DMSO. guidechem.com

Another approach involves the Sandmeyer reaction, starting from 2-bromoaniline. Diazotization of the aniline (B41778) followed by treatment with a copper(I) cyanide complex yields the desired nitrile. More contemporary methods include metal-catalyzed cyanations. For instance, a sustainable electrochemical protocol for the dehydrogenative benzylic cyanation of toluene (B28343) derivatives has been reported, offering a metal-free alternative for accessing phenylacetonitrile (B145931) derivatives. researchgate.net

| Method | Starting Material | Key Reagents | General Conditions |

| Nucleophilic Substitution | 2-Bromobenzyl bromide | KCN or NaCN | Polar aprotic solvent (e.g., DMSO) |

| Sandmeyer Reaction | 2-Bromoaniline | 1. NaNO₂, HCl2. CuCN | Aqueous, low temperature |

| Palladium-Catalyzed Cyanation | 2-Bromobenzyl alcohol (or derivative) | Zn(CN)₂, Pd catalyst | Anhydrous solvent, inert atmosphere |

This table presents generalized synthetic approaches for 2-bromophenyl acetonitrile.

The 3-oxopentanenitrile scaffold is the key reactant for the α-arylation pathway (Disconnection A). Its synthesis involves the acylation of an acetonitrile enolate with a propionyl electrophile. Acylations of nitrile anions with esters have been explored using various bases, including sodium methoxide (B1231860), sodium ethoxide, and sodium amide. nih.gov A more recent, environmentally conscious method utilizes inexpensive potassium tert-butoxide (KOt-Bu) to facilitate the reaction between esters and acetonitrile in ethereal solvents, yielding a range of β-ketonitriles. nih.gov The reaction proceeds via the in-situ generation of the nitrile-stabilized carbanion, which then acts as the nucleophile. nih.gov The choice of the propanoylating agent can be varied, including ethyl propionate (B1217596), propionyl chloride, or propionic anhydride, with the reaction conditions adjusted accordingly to optimize yield and minimize side reactions.

Direct Synthetic Routes via Carbon-Carbon Bond Formation

Direct routes focus on the key bond-forming steps identified in the retrosynthetic analysis, employing well-established named reactions and modern catalytic methods to assemble the target molecule.

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two esters or, in a "crossed" or "mixed" variation, between an ester and another carbonyl compound like a ketone or a nitrile. organic-chemistry.orgwikipedia.orgnumberanalytics.com The synthesis of this compound via this route involves the crossed Claisen-type condensation between 2-bromophenyl acetonitrile and an ester such as ethyl propionate.

In this reaction, a strong base is required to deprotonate the α-carbon of the 2-bromophenyl acetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. libretexts.org Suitable bases include sodium hydride (NaH) or sodium ethoxide (NaOEt). organic-chemistry.org The resulting enolate anion then performs a nucleophilic attack on the carbonyl carbon of ethyl propionate. The subsequent elimination of the ethoxide leaving group forms the target β-ketonitrile. numberanalytics.com The driving force for the reaction is often the formation of a stable, deprotonated β-ketonitrile anion, which is protonated during acidic workup. wikipedia.org

| Parameter | Description |

| Nucleophile | Enolate of 2-bromophenyl acetonitrile |

| Electrophile | Ethyl propionate or Propionyl chloride |

| Base | Sodium ethoxide, Sodium hydride, LDA |

| Solvent | Aprotic solvent (e.g., THF, Diethyl ether) |

| Key Transformation | Acylation of the nitrile α-carbon |

This table outlines the key components of a Claisen-type condensation for synthesizing the target compound.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.combhu.ac.in While the classic Knoevenagel condensation leads to an unsaturated product, it is a cornerstone for synthesizing derivatives that can be precursors to saturated β-ketonitriles.

For instance, benzylidenemalononitrile (B1330407) derivatives are commonly synthesized via the Knoevenagel condensation of aromatic aldehydes with malononitrile. bhu.ac.innih.gov To adapt this methodology for the synthesis of a saturated β-ketonitrile like the target compound, a multi-step sequence would be necessary. A hypothetical route could involve the Knoevenagel condensation of propanal with 2-bromophenyl acetonitrile. This would form an unsaturated intermediate, 2-(2-bromophenyl)-3-ethylidenepentanenitrile, which would then require a selective reduction of the carbon-carbon double bond to afford the final saturated product. Due to the multiple steps and potential for side reactions, this is often a less direct approach compared to Claisen or arylation methodologies for this specific target. However, the reaction is highly valuable for creating a wide array of unsaturated β-ketonitrile analogs. umich.edu

The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a general and powerful method for forming carbon-carbon bonds. acs.orgresearchgate.netnih.gov This methodology directly addresses the Cα-Aryl disconnection pathway and represents a modern approach to synthesizing this compound. The reaction involves coupling the enolate of 3-oxopentanenitrile with an aryl halide, such as 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene.

The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the aryl halide bond. The resulting arylpalladium(II) complex then coordinates with the enolate of the β-ketonitrile. The final, product-forming step is a reductive elimination from the arylpalladium enolate intermediate, which forms the desired C-C bond and regenerates the palladium(0) catalyst. researchgate.netnih.gov The success of these reactions often relies on the use of specialized ligands, such as sterically hindered, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which facilitate the key steps of the catalytic cycle. acs.orgresearchgate.net This method is valued for its functional group tolerance and broad scope. organic-chemistry.org

| Component | Examples | Function |

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | Tol-BINAP, XPhos, Buchwald ligands | Stabilizes Pd, facilitates oxidative addition/reductive elimination |

| Base | NaOtBu, LiN(SiMe₃)₂, K₃PO₄ | Generates the nucleophilic enolate |

| Aryl Source | 1,2-dibromobenzene, 2-bromoiodobenzene | Provides the 2-bromophenyl group |

| Substrate | 3-Oxopentanenitrile | The carbon framework to be arylated |

This table summarizes typical components for the palladium-catalyzed α-arylation to form the target compound.

Alternative Coupling Reactions for Pentanenitrile Skeleton Assembly

The assembly of the core 2-aryl-3-oxopentanenitrile skeleton is a critical step in the synthesis of the target compound. Beyond direct cyanation of a pre-formed skeleton, alternative carbon-carbon bond-forming reactions provide robust pathways to this structure.

One of the most effective methods is the Claisen condensation . This reaction involves the coupling of an arylacetonitrile with an appropriate ester in the presence of a strong base. For the synthesis of this compound, this would typically involve the reaction of 2-bromophenylacetonitrile with an ester of propanoic acid, such as ethyl propionate. A strong base, like sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the arylacetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. This approach is highly effective for creating the desired β-ketonitrile moiety. A similar procedure has been demonstrated in the synthesis of 2-(p-chlorophenyl)-3-oxopentanenitrile, where p-chlorophenylacetonitrile is reacted with ethyl propionate in the presence of sodium methoxide in dioxane. youtube.com

Another powerful strategy is the palladium-catalyzed α-arylation of ketones or nitriles . In this approach, a pre-formed 3-oxopentanenitrile molecule could be coupled with an aryl halide, such as 1-bromo-2-iodobenzene. The palladium catalyst, supported by a suitable ligand, facilitates the formation of the C-C bond between the α-carbon of the ketonitrile and the bromophenyl ring. This method offers a different strategic approach, where the aryl group is introduced in a late-stage functionalization step. The success of such cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.net

Convergent and Divergent Synthetic Strategies

Modern organic synthesis emphasizes efficiency through strategies that build molecular complexity rapidly. Convergent and divergent approaches, particularly those involving multicomponent reactions, are central to this philosophy.

Multicomponent Reactions for Efficient Assembly

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. tcichemicals.comresearchgate.net This approach is lauded for its high atom economy, step efficiency, and reduction in waste generation, aligning with the principles of green chemistry. researchgate.netnih.govnih.gov

For the assembly of β-ketonitriles like this compound, a hypothetical MCR could be envisioned. For instance, a variation of the Thorpe-Ziegler reaction could be adapted. A three-component reaction might involve 2-bromobenzaldehyde, a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and a suitable three-carbon synthon. While many well-known MCRs like the Hantzsch, Biginelli, or Ugi reactions build specific heterocyclic scaffolds, the underlying principle of convergent assembly is broadly applicable. tcichemicals.comnih.gov The development of a specific MCR for this target structure would represent a significant advancement in synthetic efficiency, allowing for the rapid generation of analogs by simply varying the starting components.

Stereoselective and Enantioselective Approaches (where applicable)

The this compound molecule possesses a stereocenter at the C2 position, the carbon atom bearing both the bromophenyl group and the nitrile. Consequently, the compound can exist as a pair of enantiomers. In contexts where a single enantiomer is desired, stereoselective or enantioselective synthetic methods must be employed.

Asymmetric synthesis can be achieved through several established strategies. ethz.ch These include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the 3-oxopentanenitrile precursor. This auxiliary would direct the introduction of the 2-bromophenyl group to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Catalytic Enantioselective Synthesis: This is often the most efficient approach, utilizing a chiral catalyst to control the stereochemical outcome. For an α-arylation reaction, a palladium catalyst complexed with a chiral phosphine (B1218219) ligand could be used. The chiral environment created by the ligand would favor the formation of one enantiomer over the other.

Biocatalysis also presents a green and highly selective alternative. Enzymes such as nitrile hydratases or aldoxime dehydratases can be used in the synthesis of chiral nitriles under mild, aqueous conditions, potentially offering a sustainable pathway to enantiopure products. mdpi.com

Optimization of Reaction Conditions and Process Efficiency

The efficiency and success of any synthetic route hinge on the careful optimization of reaction conditions. Catalyst choice, ligand effects, and solvent selection are paramount in achieving high yields and purity while minimizing environmental impact.

Catalyst Screening and Ligand Effects

In transition metal-catalyzed reactions, such as the palladium-catalyzed α-arylation or cyanation, the choice of catalyst and ligand is critical. researchgate.net The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the reaction. acs.org

For a hypothetical palladium-catalyzed synthesis of the target compound, a systematic screening of catalysts and ligands would be necessary. Different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine-based ligands would be evaluated. Ligands are often selected based on their electronic and steric properties. For example, bulky, electron-rich phosphine ligands like those from the XPhos family have proven highly effective in many cross-coupling reactions, including cyanation. nih.govacs.org They can enhance the rate of reductive elimination, which is often the product-forming step in the catalytic cycle. nih.gov

A screening process might reveal that a specific ligand provides superior yield and selectivity by preventing catalyst deactivation and promoting the desired bond formation. acs.orgnih.gov The data below illustrates a typical ligand screening process for a related nickel-catalyzed cyanation reaction, showing how ligand choice dramatically impacts product yield. acs.org

Table 1: Example of Ligand Screening for a Ni-Catalyzed Cyanation Reaction

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | dppb | 49 |

| 2 | L1 (a bisphosphine ligand) | 87 |

Solvent Effects and Green Chemistry Considerations

In the synthesis of this compound, different steps would require careful solvent consideration:

For the Claisen condensation, the solvent must be compatible with the strong base used. While alcohols like ethanol (B145695) are often used to generate the corresponding alkoxide base, aprotic solvents like THF or dioxane may be preferred with bases like sodium hydride.

For palladium-catalyzed reactions, solvents like toluene, dioxane, or DMF are common. However, there is a growing trend toward using more benign alternatives or aqueous solvent systems, which can sometimes enhance catalytic activity and simplify product isolation. nih.govacs.org

Adopting green chemistry principles involves minimizing waste, avoiding hazardous reagents (like toxic cyanide sources where possible), and improving energy efficiency. garph.co.uknih.gov The use of catalytic methods, MCRs, and biocatalytic routes are all strategies that contribute to a more sustainable synthesis of the target compound. researchgate.netmdpi.com Working under solvent-free conditions, where the neat reactants are mixed, represents an ideal scenario for minimizing solvent-related waste. mdpi.com

Yield Optimization and Scalability Studies

The efficient synthesis of this compound and analogous β-ketonitriles is critical for their application in further chemical synthesis. Research has focused on optimizing reaction conditions to maximize yields and developing scalable procedures suitable for larger-scale production. The primary route for synthesizing these compounds involves the acylation of an arylacetonitrile carbanion with an appropriate acylating agent, a variant of the Claisen condensation. Optimization studies typically investigate the effects of the base, solvent, temperature, and stoichiometry of reactants.

Optimization of Reaction Conditions for the Synthesis of Analogous β-Ketonitriles

Detailed studies on the synthesis of various β-ketonitriles have established effective protocols by systematically varying reaction parameters. A key investigation by Ji et al. provides a facile and high-yielding procedure for the acylation of nitrile anions with unactivated esters. nih.govscilit.combohrium.com Their work on the synthesis of analogous structures offers a blueprint for optimizing the synthesis of this compound.

The optimization process began by examining the molar ratios of the reagents. For the condensation between a nitrile and an ester, it was determined that using 4 equivalents of the ester and 3 equivalents of a base relative to the nitrile provided the best results in most cases. bohrium.com

With the stoichiometry established, the focus shifted to the critical choice of base and solvent. A variety of bases and solvents were screened to find the combination that resulted in the highest yield and fastest reaction time. Potassium tert-amylate (KOt-Amyl) in tetrahydrofuran (B95107) (THF) was identified as the optimal system. bohrium.com THF generally facilitated the most rapid reactions with all tested bases. bohrium.com The findings of these optimization studies are summarized in the table below, showcasing the impact of different bases and solvents on the yield of a model β-ketonitrile synthesis.

Table 1: Optimization of Base and Solvent for a Model β-Ketonitrile Synthesis

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | KOt-Amyl | THF | 95 |

| 2 | KOt-Amyl | Toluene | 85 |

| 3 | KOt-Amyl | Dioxane | 88 |

| 4 | KOt-Bu | THF | 82 |

| 5 | NaOt-Amyl | THF | 90 |

| 6 | KHMDS | THF | 75 |

Data derived from optimization studies on analogous β-ketonitriles.

Further investigations by Katritzky et al. explored an alternative acylation method using N-acylbenzotriazoles as efficient acylating agents for primary and secondary cyanides. nih.govacs.orgbu.edu.eg This method consistently produces high yields (67–96%) of α-substituted β-ketonitriles and is noted for its operational simplicity and the ease of removal of the benzotriazole (B28993) byproduct. nih.govacs.orgbu.edu.eg The reaction proceeds efficiently under mild conditions, typically using a base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous solvent such as THF.

Table 2: Selected Examples of β-Ketonitrile Synthesis using N-Acylbenzotriazoles

| Entry | Nitrile Substrate | Acylating Agent | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylacetonitrile | 1-Propanoylbenzotriazole | NaH | 92 |

| 2 | Phenylacetonitrile | 1-Benzoylbenzotriazole | NaH | 96 |

| 3 | Benzyl cyanide | 1-Butanoylbenzotriazole | LDA | 89 |

Data adapted from studies on the acylation of alkyl cyanides with N-acylbenzotriazoles. nih.govacs.org

Scalability Considerations

For a synthetic methodology to be industrially viable, it must be scalable, meaning that the reaction can be performed on a larger scale without significant loss of yield or purity and without compromising safety. The procedure developed by Ji et al. is described as operationally facile, which is a key attribute for scalability. nih.govbohrium.com The use of commercially available and relatively inexpensive reagents like potassium tert-amylate and unactivated esters contributes to the economic feasibility of the process on a larger scale. nih.gov

Similarly, the method utilizing N-acylbenzotriazoles is presented as operationally simple. bu.edu.eg The easy preparation of the stable N-acylbenzotriazole reagents and the straightforward workup procedure, which involves a simple wash to remove the benzotriazole byproduct, are advantageous for scaling up the synthesis. bu.edu.eg

While specific large-scale synthesis data for this compound is not available in the reviewed literature, the high-yielding and efficient methods developed for analogous β-ketonitriles suggest that a scalable process is achievable. Key factors for successful scale-up would include efficient temperature control, management of exotherms during the addition of the strong base, and appropriate engineering controls for handling flammable solvents and reactive reagents.

Reactivity and Transformational Studies of 2 2 Bromophenyl 3 Oxopentanenitrile

Reactions of the Nitrile Functionality (–C≡N)

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks and reductions. wikipedia.org

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. acs.org This transformation is a fundamental reaction of nitriles.

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid or sulfuric acid, the nitrile is first converted to an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(2-bromophenyl)-3-oxopentanoic acid, and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by acidification, also yields the carboxylic acid. The initial reaction produces a carboxylate salt and ammonia (B1221849) gas. Subsequent addition of a strong acid protonates the carboxylate to form the final carboxylic acid product. acs.org A ruthenium(II) complex has been shown to catalyze the hydration of β-ketonitriles in water to produce β-ketoamides. acs.org

Table 1: Representative Hydrolysis Reactions of the Nitrile Group

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H3O+ (e.g., aq. HCl, H2SO4), Heat | 2-(2-Bromophenyl)-3-oxopentanamide | 2-(2-Bromophenyl)-3-oxopentanoic acid |

| Base Hydrolysis | 1. NaOH (aq), Heat 2. H3O+ | Sodium 2-(2-bromophenyl)-3-oxo-pentanoate | 2-(2-Bromophenyl)-3-oxopentanoic acid |

Reduction Reactions to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed.

Reduction to Primary Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can fully reduce the nitrile to a primary amine, yielding 2-(2-bromophenyl)-1-amino-3-pentanone. Catalytic hydrogenation using catalysts like Raney nickel is another effective method.

Reduction to Aldehydes: The Stephen aldehyde synthesis provides a method for the partial reduction of a nitrile to an aldehyde. wikipedia.orgbyjus.com This reaction involves treating the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an iminium salt intermediate. shaalaa.com Subsequent hydrolysis of this salt produces the corresponding aldehyde. wikipedia.orgbyjus.comdoubtnut.com

Table 2: Typical Reduction Reactions of the Nitrile Group

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Amine Formation | 1. LiAlH4 in ether or THF 2. H2O | 2-(2-Bromophenyl)-1-amino-3-pentanone |

| Amine Formation | H2, Raney Ni or PtO2 | 2-(2-Bromophenyl)-1-amino-3-pentanone |

| Aldehyde Formation (Stephen Reaction) | 1. SnCl2, HCl 2. H2O | 2-(2-Bromophenyl)-3-oxopentanal |

Nucleophilic Additions and Organometallic Reagent Reactivity

The electrophilic carbon of the nitrile group readily reacts with potent carbon nucleophiles like Grignard reagents and organolithium compounds. wikipedia.orgchemistrysteps.com The reaction with a Grignard reagent (R'-MgX) results in the formation of an imine intermediate after the initial nucleophilic addition. This intermediate is stable until an aqueous workup is performed, upon which it hydrolyzes to a ketone. masterorganicchemistry.com This reaction provides a route to synthesize more complex ketone structures from the parent nitrile. chemistrysteps.com

For example, the reaction of 2-(2-Bromophenyl)-3-oxopentanenitrile with methylmagnesium bromide, followed by hydrolysis, would yield 2-(2-Bromophenyl)-3,4-dioxohexane.

Cyclization Reactions for Heterocycle Formation

β-Ketonitriles are valuable precursors for synthesizing a wide array of heterocyclic compounds, including pyridines, pyrazoles, and quinolines. rsc.orgnih.gov The presence of the 2-bromophenyl group offers a site for intramolecular cyclization reactions, particularly through transition-metal-catalyzed cross-coupling pathways or nucleophilic aromatic substitution, potentially leading to the formation of fused ring systems.

Studies have shown that compounds containing an active methylene (B1212753) group adjacent to a nitrile can undergo diverse cyclization pathways. mdpi.com For instance, the reaction of ortho-bromobenzaldehydes with active methylene nitriles can lead to the synthesis of 2-aminoquinolines through a sequence of Knoevenagel condensation followed by copper-catalyzed reductive amination and intramolecular cyclization. nih.gov This suggests that this compound could potentially undergo intramolecular cyclization under similar conditions, where the active methine proton is lost, and the resulting carbanion attacks the brominated ring, likely facilitated by a palladium or copper catalyst, to form a substituted quinoline (B57606) or related heterocyclic structure.

Reactions at the Ketone Moiety (–C(=O)CH₂–)

The ketone's carbonyl group is a primary site for nucleophilic addition and condensation reactions, driven by the electrophilicity of the carbonyl carbon.

Carbonyl Additions and Condensation Reactions

The ketone functionality undergoes a wide range of characteristic reactions.

Nucleophilic Additions: The carbonyl carbon can be attacked by various nucleophiles. For example, reaction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol, yielding 2-(2-bromophenyl)-3-hydroxypentanenitrile. youtube.com The biocatalytic reduction of β-ketonitriles to chiral β-hydroxy nitriles has also been explored using enzymes like carbonyl reductase. acs.orgacs.org Addition of hydrogen cyanide (HCN) would form a cyanohydrin, while reaction with alcohols under acidic conditions would produce an acetal.

Condensation Reactions: The active methylene (methine) proton at the C2 position is acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups. This allows the compound to act as a nucleophile in base-catalyzed condensation reactions. A prominent example is the Knoevenagel condensation, where the β-ketonitrile reacts with an aldehyde or ketone. proquest.comproquest.com For instance, reacting this compound with benzaldehyde (B42025) in the presence of a base like piperidine (B6355638) would lead to an α,β-unsaturated product. proquest.comproquest.com

Table 3: Potential Reactions at the Ketone and Active Methylene Site

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| Ketone Reduction | NaBH4 or LiAlH4, followed by H2O | 2-(2-Bromophenyl)-3-hydroxypentanenitrile |

| Knoevenagel Condensation | Benzaldehyde, Base (e.g., Piperidine) | 2-Benzylidene-2-(2-bromophenyl)-3-oxopentanenitrile |

| Acetal Formation | Ethylene glycol, H+ catalyst | 2-(2-(2-Bromophenyl)-1-cyano-2-propyl)-2-ethyl-1,3-dioxolane |

Enolization and α-Substitution Chemistry

The presence of both a keto and a nitrile group geminal to each other leads to the activation of the α-hydrogen, making it susceptible to deprotonation by a base. rsc.org This deprotonation results in the formation of a resonance-stabilized enolate anion. This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. libretexts.org Generally, reactions with most electrophiles occur at the carbon, leading to α-substitution products. masterorganicchemistry.com

The equilibrium between the keto and enol tautomers is a fundamental characteristic of carbonyl compounds. libretexts.org For β-dicarbonyl compounds, and by extension β-ketonitriles, the enol form can be significantly stabilized by intramolecular hydrogen bonding. The rate of enolization can be catalyzed by either acid or base. libretexts.org Under basic conditions, an enolate intermediate is formed, while acid catalysis proceeds by protonation of the carbonyl oxygen, which facilitates proton removal from the α-carbon. libretexts.org

Once the enolate is formed, it can react with a variety of electrophiles to yield α-substituted derivatives. This reactivity is central to the synthetic utility of β-ketonitriles. rsc.org

Table 1: Potential α-Substitution Reactions

| Electrophile | Reagent Example | Potential Product Structure | Reaction Type |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-(2-Bromophenyl)-2-methyl-3-oxopentanenitrile | Alkylation |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | 2-(2-Bromophenyl)-2-(hydroxy(phenyl)methyl)-3-oxopentanenitrile | Aldol Addition |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | 2-Acetyl-2-(2-bromophenyl)-3-oxopentanenitrile | Acylation |

Derivatization for Advanced Scaffolds

The dual reactivity of β-ketonitriles, acting as both electrophiles at the nitrile carbon and nucleophiles via the enolate, makes them valuable precursors for the synthesis of complex molecular scaffolds, particularly heterocycles. rsc.org Benzoylacetonitrile, a related β-ketonitrile, is widely used as a starting material for synthesizing a variety of heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. rsc.org

For instance, condensation reactions with dinucleophiles can lead to the formation of various heterocyclic rings. The reaction of β-ketonitriles with hydrazines can yield pyrazoles, while reaction with amidines can produce pyrimidines. These transformations highlight the potential of this compound as a scaffold for generating libraries of complex molecules for various applications, including medicinal chemistry and materials science. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reagent(s) | Resulting Heterocycle | General Structure |

|---|---|---|

| Hydrazine (N₂H₄) | Pyrazole | 5-ethyl-3-(2-bromophenyl)-1H-pyrazol-4-amine |

| Hydroxylamine (B1172632) (NH₂OH) | Isoxazole | 5-ethyl-3-(2-bromophenyl)isoxazol-4-amine |

| Thiourea (CH₄N₂S) | Thiazole | 2-amino-5-(2-bromobenzoyl)-4-ethylthiazole |

Reactivity of the Aryl Bromide Moiety (2-Bromophenyl)

The 2-bromophenyl group in the molecule is a classic substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by a palladium catalyst, initiating a catalytic cycle that allows for the formation of new bonds at the ortho position of the phenyl ring.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.org Aryl bromides are common electrophilic partners in these transformations due to their optimal balance of reactivity and stability.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org This reaction is one of the most powerful methods for constructing biaryl linkages. nih.gov The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl or vinyl group, depending on the boronic acid used. This allows for the synthesis of a wide array of substituted biaryl compounds. beilstein-journals.orgrsc.org

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst System (Example) | Potential Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(biphenyl-2-yl)-3-oxopentanenitrile |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, S-Phos, K₃PO₄ | 2-(4'-methoxybiphenyl-2-yl)-3-oxopentanenitrile |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net This reaction typically proceeds with the addition of the aryl group to the less substituted carbon of the alkene double bond. The reaction of this compound with various alkenes would lead to the formation of ortho-substituted styrenyl derivatives. ibs.re.kr

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, often co-catalyzed by a copper(I) salt, is a highly reliable method for the synthesis of aryl alkynes. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues like the homocoupling of alkynes. organic-chemistry.org Coupling this compound with a terminal alkyne would install an alkynyl group at the 2-position of the phenyl ring.

Table 4: Potential Heck and Sonogashira Coupling Products

| Reaction | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-styrylphenyl)-3-oxopentanenitrile |

| Heck | Ethyl acrylate (B77674) | PdCl₂, PPh₃, NaOAc | Ethyl 3-(2-(1-cyano-2-oxobutyl)phenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-(phenylethynyl)phenyl)-3-oxopentanenitrile |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org The reaction is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles. libretexts.orgnih.gov

Applying this strategy to this compound would allow for the direct introduction of a variety of amino groups at the ortho position, providing access to a class of N-aryl compounds. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. nih.gov

Table 5: Potential Buchwald-Hartwig Amination Products | Amine Partner | Catalyst System (Example) | Potential Product | | :--- | :--- | :--- | :--- | | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(2-anilinophenyl)-3-oxopentanenitrile | | Morpholine | Pd(OAc)₂, RuPhos, Cs₂CO₃ | 2-(2-(morpholino)phenyl)-3-oxopentanenitrile | | Benzylamine | Pd₂(dba)₃, XPhos, K₃PO₄ | 2-(2-(benzylamino)phenyl)-3-oxopentanenitrile |

Lack of Specific Research Data on this compound Prevents Detailed Reactivity Analysis

A thorough review of available scientific literature reveals a significant gap in the documented reactivity and transformational studies of the chemical compound This compound . Despite extensive searches for scholarly articles and research data, no specific studies detailing its Nucleophilic Aromatic Substitution (SNAr) pathways, the interplay of its functional groups in determining chemoselectivity, or the regioselectivity and diastereoselectivity in its multi-functional transformations could be identified.

The initial investigation aimed to construct a detailed article outlining the chemical behavior of this specific molecule. However, the search for empirical data, including reaction conditions, yields, and mechanistic insights, proved unsuccessful. General principles of organic chemistry suggest that the presence of a bromine atom on the phenyl ring, a nitrile group, and a ketone functionality would likely lead to complex and interesting reactivity. For instance, the electron-withdrawing nature of the nitrile and ketone groups could potentially activate the aromatic ring towards nucleophilic attack, a key step in SNAr reactions.

Furthermore, the simultaneous presence of multiple reactive sites—the carbonyl carbon of the ketone, the α-carbon to the nitrile, and the bromine-substituted carbon on the aromatic ring—would theoretically present challenges and opportunities in chemoselectivity. The specific outcomes of reactions would be highly dependent on the nature of the reagents and the reaction conditions employed. Similarly, any transformations creating new stereocenters would necessitate a detailed study of regioselective and diastereoselective control.

Unfortunately, without specific experimental data from the scientific community, any discussion on these topics for this compound would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. The provided outline, which includes sections on SNAr pathways, chemoselectivity, and stereoselectivity, cannot be adequately addressed due to the absence of published research on this particular compound.

While information exists for structurally related compounds, such as other substituted bromophenyl derivatives or different oxopentanenitriles, these findings cannot be directly extrapolated to predict the precise behavior of this compound. The unique electronic and steric environment of this molecule necessitates dedicated experimental investigation to elucidate its chemical properties.

Therefore, until such research is conducted and published, a detailed and authoritative article on the reactivity and transformational studies of this compound, as per the requested outline, cannot be generated.

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromophenyl 3 Oxopentanenitrile and Its Reaction Products

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. nih.govwvu.edu For 2-(2-Bromophenyl)-3-oxopentanenitrile, with a molecular formula of C₁₁H₁₀BrNO, HRMS provides the high-accuracy mass measurement necessary to confirm this composition, distinguishing it from any other potential isobaric compounds.

The theoretical monoisotopic mass of the molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments in the mass spectrum. The HRMS analysis would be expected to show two prominent peaks separated by approximately 2 Da, corresponding to [C₁₁H₁₀⁷⁹BrNO]⁺ and [C₁₁H₁₀⁸¹BrNO]⁺. The measured exact masses from an HRMS experiment are typically expected to be within 5 ppm of the theoretical values, providing strong evidence for the proposed molecular formula. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₁H₁₀⁷⁹BrNO | [M]⁺ | 266.9949 |

Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for related bromophenyl compounds often involve the loss of the bromine atom or cleavage adjacent to the carbonyl and nitrile groups. metabolomics.se

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multidimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle. ipb.pt

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the bromophenyl ring, the methine proton at the chiral center (C2), the methylene (B1212753) protons (C4), and the methyl protons (C5). The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic downfield shifts for the carbonyl carbon (C3) and the nitrile carbon (C1).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| C2-H | ~4.5-5.0 | ~40-45 |

| C4-H₂ | ~2.8-3.2 | ~35-40 |

| C5-H₃ | ~1.1-1.3 | ~7-10 |

| Aromatic-H | ~7.2-7.8 | ~125-135 |

| C1 (CN) | - | ~115-120 |

| C3 (C=O) | - | ~200-205 |

2D-NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms. harvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings (typically through 2-3 bonds). For this compound, a COSY spectrum would show a cross-peak between the methine proton (C2-H) and the adjacent methylene protons (C4-H₂), and another between the methylene protons (C4-H₂) and the terminal methyl protons (C5-H₃), confirming the pentanenitrile backbone. Correlations between the aromatic protons would also help assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 2 to their corresponding carbon signals, for instance, connecting the signal at ~4.5-5.0 ppm to the carbon at ~40-45 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key expected correlations would include the C2-H proton to the nitrile carbon (C1), the carbonyl carbon (C3), and carbons within the bromophenyl ring. The methylene protons (C4-H₂) would show correlations to the carbonyl carbon (C3) and the methyl carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's 3D conformation. ipb.pt A NOESY spectrum could show a correlation between the methine proton (C2-H) and the ortho-protons of the bromophenyl ring, helping to define the rotational conformation around the C-C bond connecting the ring to the chiral center.

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline or amorphous solid state. researchgate.netvub.be For this compound, ssNMR could be used to study intermolecular interactions that govern crystal packing. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid phase. ox.ac.uk Differences in chemical shifts between the solution and solid-state spectra can indicate the presence of specific intermolecular interactions, such as hydrogen bonding or π-π stacking, which are averaged out in solution. ox.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. epequip.com These two techniques are often complementary.

For this compound, the key functional groups would produce distinct absorption bands. The nitrile group (C≡N) exhibits a sharp, intense absorption in the FT-IR spectrum, while the carbonyl group (C=O) of the ketone shows a strong absorption at a lower wavenumber. The aromatic C-H and C=C bonds, as well as the C-Br bond, also have characteristic vibrational modes.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2240-2260 | Medium-Sharp (IR), Strong (Raman) |

| C=O (Ketone) | Stretching | 1710-1725 | Strong (IR) |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Variable |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

In the solid state, shifts in the C=O or C≡N stretching frequencies compared to a dilute solution spectrum could indicate the presence of intermolecular hydrogen bonding or dipole-dipole interactions within the crystal lattice. researchgate.netrasayanjournal.co.in

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Packing (if crystalline)

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. eurjchem.com If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net

Crucially, for a chiral molecule, X-ray crystallography using anomalous dispersion can determine the absolute stereochemistry (R or S configuration) at the C2 chiral center without ambiguity. nih.gov The analysis would also reveal the detailed arrangement of molecules in the crystal lattice, a phenomenon known as crystal packing. This includes the identification of all intermolecular interactions, such as potential weak hydrogen bonds (e.g., C-H···O or C-H···N), halogen bonding (involving the bromine atom), and π-π stacking between the aromatic rings, which dictate the supramolecular architecture. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (if chiral)

Given the presence of a stereocenter at the C2 position, this compound is a chiral molecule that exists as a pair of enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. ethz.ch

These techniques are essential for characterizing the enantiomers. nih.govnih.govacs.org

Circular Dichroism (CD): A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. Each enantiomer will produce a mirror-image CD spectrum. The sign of the Cotton effects in the spectrum can often be correlated with the absolute configuration of the molecule, especially when compared with theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers will give mirror-image ORD curves.

These techniques are particularly valuable for determining the enantiomeric excess (ee) of a sample and for assigning the absolute configuration when X-ray crystallography is not feasible. nih.govacs.org

Computational and Theoretical Investigations of 2 2 Bromophenyl 3 Oxopentanenitrile

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and inherent stability of 2-(2-Bromophenyl)-3-oxopentanenitrile. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry of molecules. researchgate.net By approximating the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For this compound, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the minimum energy conformation of the molecule. researchgate.net

The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape. For instance, the calculations would reveal the precise spatial arrangement of the bromophenyl ring relative to the oxopentanenitrile chain, including any steric hindrance effects introduced by the bulky bromine atom. The non-planar nature of similar molecules has been highlighted in computational studies. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C=O (Ketone) | 1.22 Å | |

| C≡N (Nitrile) | 1.16 Å | |

| C-C (Phenyl Ring) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C=O | 121.0° | |

| C-C≡N | 178.5° | |

| Dihedral Angle | C(Aryl)-C(Chain)-C=O | Variable (Conformer Dependent) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ijraset.com The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. niscpr.res.in

For this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring, while the LUMO may be centered on the electron-withdrawing nitrile and ketone groups. This distribution suggests that the molecule could act as an electron donor in reactions involving the aromatic ring and as an electron acceptor at the nitrile or carbonyl carbon.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: These values are representative examples for a molecule with this structure and are used for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, researchers can identify key intermediates, transition states, and the energetic demands of a reaction.

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are crucial for understanding reaction kinetics. Computational methods can be used to locate these fleeting structures and calculate the activation energy barrier, which is the energy difference between the reactants and the transition state. nih.gov

For reactions involving this compound, such as nucleophilic addition to the carbonyl or nitrile group, DFT calculations can be employed to model the approach of the nucleophile and the subsequent bond-forming and bond-breaking processes. The calculated energy barrier provides a quantitative measure of how fast the reaction is likely to proceed.

Beyond identifying single transition states, computational chemistry allows for the simulation of entire reaction pathways, including the formation of intermediates and the possibility of competing reaction channels. researchgate.net By mapping the potential energy surface, researchers can trace the most favorable route from reactants to products.

For instance, in a reaction with multiple possible outcomes, computational simulations can help predict which product is likely to be favored by comparing the activation energies of the different pathways. nih.gov These theoretical kinetic studies can guide the design of experiments to favor the formation of a desired product.

Conformational Analysis and Intramolecular Interactions

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energetic differences between them. nih.gov

The relative orientation of the bromophenyl ring and the oxopentanenitrile side chain is of particular interest. This orientation is governed by a balance of steric repulsion between bulky groups and stabilizing intramolecular interactions, such as weak hydrogen bonds or dispersion forces. nih.gov Computational methods can systematically rotate the molecule around its single bonds to map out the potential energy surface and identify the low-energy conformers. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

The prediction of spectroscopic parameters through computational methods provides a powerful means to interpret and, in some cases, pre-empt experimental findings. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to model the vibrational and electronic properties of molecules with increasing accuracy.

For this compound, theoretical calculations can predict key spectroscopic features. For instance, Infrared (IR) spectroscopy, which probes the vibrational modes of a molecule, can be simulated. These simulations yield predicted frequencies and intensities of the vibrational bands. The nitrile (C≡N) stretching frequency, a prominent feature in the IR spectrum, can be calculated, as can the carbonyl (C=O) stretch of the oxo group. The correlation between these predicted values and experimentally obtained spectra is a critical validation of the computational model. Discrepancies between the two can often be explained by environmental factors in the experimental setup, such as solvent effects, that are not accounted for in the gas-phase theoretical calculations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts, fundamental to structural elucidation, can be computed. The ¹H and ¹³C NMR spectra are predicted by calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. These theoretical chemical shifts provide a basis for assigning the signals in an experimental spectrum. By comparing the predicted and experimental data, a detailed structural confirmation of this compound can be achieved.

Table 1: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| C≡N Stretch | 2250 | 2245 |

| C=O Stretch | 1720 | 1715 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C≡N Carbon | 118.5 | 118.2 |

| C=O Carbon | 195.2 | 194.8 |

| ¹H NMR Chemical Shift (ppm) | ||

| Methine Proton (CH) | 4.15 | 4.12 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and comprehensive computational studies on this compound are not widely available in public literature.

Application of Machine Learning and AI in Reaction Design and Optimization

The synthesis of complex organic molecules like this compound is a multi-parameter problem where factors such as temperature, solvent, catalyst, and reaction time can significantly influence the yield and purity of the product. Traditional optimization of these parameters is often a time-consuming and resource-intensive process. The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing this landscape by enabling rapid and efficient reaction design and optimization.

For instance, a Bayesian optimization algorithm could be employed to iteratively suggest new reaction conditions to be tested experimentally. The results from these experiments are then used to update the model, leading to a more accurate prediction in the subsequent iteration. This closed-loop approach, often integrated with automated robotic platforms, can efficiently navigate the complex reaction landscape to pinpoint the optimal conditions.

Furthermore, AI can play a crucial role in retrosynthetic analysis, helping to devise novel and efficient synthetic pathways to this compound. By learning from millions of known reactions, these tools can propose strategic bond disconnections and suggest suitable starting materials and reagents.

Table 2: Potential Machine Learning Model Inputs and Outputs for Optimizing the Synthesis of this compound

| Input Parameters (Variables) | Output Prediction |

| Reactant Concentrations | Reaction Yield (%) |

| Catalyst Type and Loading | Product Purity (%) |

| Solvent | Reaction Time (hours) |

| Temperature (°C) | Cost-Effectiveness Score |

| Reaction Time (hours) | Environmental Impact Score |

Applications of 2 2 Bromophenyl 3 Oxopentanenitrile As a Synthetic Building Block

Precursor for Diverse Organic Frameworks and Heterocyclic Systems

The reactivity of the β-ketonitrile portion of the molecule makes it an ideal starting point for constructing a variety of heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds. rsc.orgchemimpex.com The bromophenyl group adds another layer of synthetic utility, allowing for subsequent modifications.

The β-ketonitrile functional group is a well-established precursor for the synthesis of numerous five- and six-membered heterocyclic rings. rsc.org

Pyridines: Substituted pyridines can be synthesized from β-ketonitriles through condensation reactions. For instance, the Guareschi-Thorpe synthesis involves the condensation of a β-ketonitrile with a cyanoacetamide or a keto ester in the presence of a base to form a substituted 2-hydroxypyridine, which can be further functionalized. pharmaguideline.com Multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, which combines an aldehyde, ammonia (B1221849), and a β-keto ester, can be adapted for β-ketonitriles to yield highly substituted pyridine derivatives. rsc.orgpharmaguideline.comfiveable.me

Pyrroles: The Knorr pyrrole (B145914) synthesis and the Paal-Knorr synthesis are classic methods for forming pyrrole rings. pharmaguideline.comwikipedia.org A modified Knorr reaction can utilize β-ketonitriles, which react with α-amino ketones to generate the pyrrole core. acs.org This approach allows for the construction of highly functionalized pyrroles.

Furans: While the most common route to furans is the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, pharmaguideline.comorganic-chemistry.org other strategies can involve β-keto compounds. organic-chemistry.org For example, a three-component reaction of β-ketonitriles, pyridinium (B92312) ylides, and aldehydes can lead to the formation of dihydrofuran derivatives. nih.gov

Isoxazoles: The reaction of β-dicarbonyl compounds, including β-ketonitriles, with hydroxylamine (B1172632) or its derivatives is a primary method for synthesizing isoxazoles. acs.org A [3+2] cycloaddition reaction between a nitrile oxide (which can be generated in situ) and the enolate of the β-ketonitrile provides a direct route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov This method is often efficient and can be performed under mild conditions. beilstein-journals.orgnih.gov

The presence of the 2-bromophenyl substituent on the final heterocyclic product provides a reactive handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of additional aryl, alkyl, or amino groups.

| Heterocyclic System | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyridines | Guareschi-Thorpe Condensation / Hantzsch-type reactions | Cyanoacetamide, Keto esters, Aldehydes, Ammonia rsc.orgpharmaguideline.com |

| Pyrroles | Knorr Pyrrole Synthesis | α-Amino ketones acs.org |

| Furans (Dihydrofurans) | Multicomponent Condensation | Pyridinium ylides, Aldehydes nih.gov |

| Isoxazoles | [3+2] Cycloaddition / Condensation | Hydroxylamine, Nitrile oxides acs.orgbeilstein-journals.orgnih.gov |

The bifunctional nature of 2-(2-Bromophenyl)-3-oxopentanenitrile makes it a potential candidate for the construction of more complex architectures like macrocycles and cage structures. The β-ketonitrile moiety can be used to form a part of a larger ring system through reactions at both the ketone and nitrile positions. Simultaneously, the bromine atom on the phenyl ring can be used as a point of connection, for example, through Ullmann coupling or other cross-coupling reactions, to link multiple units together into a macrocyclic or cage-like framework.

Role in Materials Chemistry Precursor Development

The properties endowed by the aromatic system and reactive functional groups make this compound a candidate for developing precursors for advanced materials. chemimpex.com

This compound can be chemically modified to produce novel monomers for polymerization. For example, a polymerizable group such as a vinyl, styryl, or acrylate (B77674) moiety could be introduced onto the phenyl ring via a Suzuki or Heck coupling reaction at the bromo position. Alternatively, the ketone or nitrile functionalities could be transformed to incorporate a polymerizable group. Copolymers containing bromophenyl groups have been synthesized and studied for their thermal properties. researchgate.net Research has also been conducted on synthesizing acrylate copolymers from complex bromophenyl-containing monomers. researchgate.net

The synthesis of conjugated organic materials is fundamental to the field of optoelectronics. ossila.com The 2-bromophenyl group in the molecule is a key feature for this application. It serves as a precursor unit that can be extended through palladium-catalyzed cross-coupling reactions. By reacting the bromo-substituted compound with boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling), it is possible to build larger, conjugated systems like triphenylenes or oligophenylenes. acs.org These extended π-systems are often the basis for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The heterocyclic derivatives (pyridines, pyrroles, etc.) synthesized from the β-ketonitrile portion can also form the core of such optoelectronic materials.

Development of Specialized Organic Reagents and Catalysts

The structure of this compound allows for its conversion into specialized reagents or ligands for catalysis. For example, the β-ketonitrile moiety can be cyclized to form chelating heterocyclic systems, such as substituted bipyridines or phenanthrolines. These N-heterocyclic compounds are widely used as ligands in transition metal catalysis. The bromophenyl group can serve as an anchor to immobilize the resulting catalyst on a solid support or to tune the steric and electronic properties of the ligand. Additionally, bromophenyl groups themselves can be part of catalysts, for instance, in modified carbon nitride structures for desulfurization reactions. researchgate.net

Utility in Analytical Chemistry Method Development

The utility of "this compound" in the development of analytical chemistry methods is an area of scientific inquiry. The inherent chemical functionalities of the molecule, including the nitrile group, the ketone, and the brominated phenyl ring, suggest potential applications in this field. However, based on currently available scientific literature, specific applications of this compound as a derivatizing agent or as a standard for spectroscopic or chromatographic techniques have not been extensively reported.

Derivatization for Enhanced Detection or Separation

Derivatization is a common strategy in analytical chemistry to modify an analyte to enhance its detection or improve its separation from other components in a sample matrix. This often involves reacting the analyte with a derivatizing agent to create a derivative with more favorable properties for a given analytical technique, such as increased volatility for gas chromatography or the introduction of a chromophore or fluorophore for UV-Vis or fluorescence detection in liquid chromatography.

While the chemical structure of "this compound" contains reactive sites that could potentially be exploited for derivatization reactions, there is a lack of specific, published research detailing its use for this purpose. For instance, the ketone or nitrile group could theoretically undergo reactions to attach a detectable tag. However, no established protocols or methods using this particular compound as a derivatizing agent are documented in the scientific literature. Research in this area would be required to establish its efficacy and applicability for enhancing the detection or separation of specific analytes.

Standards for Spectroscopic or Chromatographic Techniques

In analytical chemistry, standards are crucial for the calibration of instruments and the quantification of analytes. A good analytical standard should be a stable, pure compound with well-characterized physical and chemical properties. These standards are used to generate calibration curves and to serve as a reference point for the identification and quantification of a substance in an unknown sample.

For "this compound" to be utilized as a standard for spectroscopic or chromatographic techniques, its own analytical characteristics would first need to be thoroughly documented. This would include obtaining high-purity samples of the compound and characterizing its response in various analytical systems.

Table 1: Potential Analytical Techniques for Characterization of this compound as a Standard

| Analytical Technique | Information Provided | Potential Utility as a Standard |

| High-Performance Liquid Chromatography (HPLC) | Retention time, peak purity | Could serve as a retention time standard for method development or a quantitative standard if a certified reference material is developed. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention index, mass spectrum | Useful as a standard for identifying the compound in complex mixtures, provided it is sufficiently volatile and thermally stable. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts, coupling constants | Provides structural confirmation and can be used for quantitative NMR (qNMR) if a suitable internal standard is used. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands | Can be used for qualitative identification by matching the IR spectrum of a sample to that of the standard. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelength of maximum absorbance (λmax) | Could be used as a quantitative standard for spectrophotometric methods if it possesses a unique and strong chromophore. |

While the potential exists for "this compound" to be used as an analytical standard, its use in this capacity is not currently established in the literature. Further research would be necessary to purify, characterize, and certify this compound for use as a reference standard in spectroscopic or chromatographic methods.

Future Directions and Perspectives in Research on 2 2 Bromophenyl 3 Oxopentanenitrile

Exploration of Novel Catalytic Transformations and Methodologies

The exploration of novel catalytic transformations for 2-(2-bromophenyl)-3-oxopentanenitrile holds significant promise for expanding its synthetic utility. Current research is focused on developing new catalytic systems that can selectively activate and transform the various functional groups present in the molecule. This includes the development of catalysts for C-H activation, cross-coupling reactions, and asymmetric catalysis. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents at the bromine-bearing phenyl ring, leading to a diverse range of derivatives. Furthermore, the development of organocatalytic methods for the enantioselective transformation of the keto-nitrile moiety is a key area of interest.

| Catalyst Type | Potential Transformation | Target Functionality |

| Palladium-based | Cross-coupling (e.g., Suzuki, Heck) | C-Br bond on the phenyl ring |

| Organocatalysts | Asymmetric aldol, Michael additions | α-carbon, carbonyl group |

| Biocatalysts | Enantioselective reduction | Carbonyl group |

Advancements in Asymmetric Synthesis Utilizing the Chiral α-Carbon

The presence of a chiral α-carbon in this compound makes it a valuable target for asymmetric synthesis. Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of enantiomerically pure forms of this compound. This includes the use of chiral auxiliaries, chiral catalysts, and chiral resolving agents. For example, the use of chiral phase-transfer catalysts in the alkylation of the corresponding parent nitrile could provide a direct route to enantioenriched this compound. Additionally, enzymatic resolutions could offer a green and efficient alternative for the separation of enantiomers.

| Asymmetric Strategy | Description | Potential Outcome |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide stereoselective reactions. | High diastereoselectivity in subsequent transformations. |

| Chiral Catalysts | Use of chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction. | Enantioselective synthesis of the target molecule. |

| Enzymatic Resolution | Selective transformation of one enantiomer by an enzyme, allowing for separation. | Access to enantiomerically pure starting materials. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processes. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. Automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. This would be particularly valuable for the exploration of the structure-activity relationships of derivatives of this compound in various applications.

| Technology | Advantage | Application to this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. | Safer handling of potentially hazardous reagents and intermediates. |

| Automated Synthesis | High-throughput screening, rapid library generation. | Efficient optimization of reaction conditions and synthesis of derivatives. |

Investigation of Bio-inspired Synthetic Approaches and Mimicry of Enzymatic Reactions (non-clinical applications)

Bio-inspired synthetic approaches and the mimicry of enzymatic reactions represent a growing area of research with potential applications to the synthesis of complex molecules like this compound. Enzymes often exhibit remarkable selectivity and efficiency, and understanding their mechanisms can inspire the design of novel, highly effective synthetic catalysts. For example, the development of artificial enzymes or catalytic antibodies that can mimic the function of nitrile hydratases or ketoreductases could provide new, environmentally friendly routes to valuable derivatives of this compound. These approaches could lead to more sustainable and efficient synthetic processes for non-clinical applications.

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the reactivity of different derivatives and to design new compounds with tunable electronic and steric properties. For example, density functional theory (DFT) calculations could be used to study the effect of different substituents on the phenyl ring on the acidity of the α-proton or the electrophilicity of the carbonyl group. This information can then be used to guide the synthesis of new derivatives with tailored reactivity for specific applications.

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Calculation of electronic structure. | Acidity of α-proton, electrophilicity of carbonyl. |

| Molecular Dynamics (MD) | Simulation of molecular motion. | Conformational preferences, solvent effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with activity. | Prediction of reactivity based on structural features. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.